molecular formula C15H9ClF2N2O2S B2383333 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide CAS No. 886949-30-0

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2383333
CAS No.: 886949-30-0
M. Wt: 354.76
InChI Key: IVAVQAWQRFCEPA-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro, methoxy, and difluoro groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O2S/c1-22-10-6-5-7(16)13-12(10)19-15(23-13)20-14(21)11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAVQAWQRFCEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=CC=C3F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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